N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide
Description
Propriétés
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-14(2)17(13-23-8-7-19-21-23)20-18(24)15-3-5-16(6-4-15)22-9-11-25-12-10-22/h3-8,14,17H,9-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCPAPWXUIRUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C15H20N4OS
- Molecular Weight : 304.4 g/mol
- CAS Number : 2034561-93-6
Biological Activity Overview
The biological activity of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide can be categorized into several areas:
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A related study demonstrated that triazole-based compounds could inhibit the growth of various cancer cell lines by disrupting microtubule dynamics .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide | MCF-7 (breast cancer) | TBD | Inhibition of tubulin polymerization |
| Related Triazole Compound | HeLa (cervical cancer) | 46 | G2/M phase arrest |
The mechanisms by which N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide exerts its effects include:
- Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, it may disrupt microtubule formation.
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cell lines.
- Pro-apoptotic Effects : It may promote apoptosis in malignant cells through various signaling pathways.
Case Studies and Research Findings
A significant study investigated the effects of triazole derivatives on human cancer cell lines. The findings suggested that the introduction of various substituents on the triazole ring could enhance biological activity. For example:
- A derivative with a morpholine group showed improved solubility and bioavailability compared to simpler structures.
In another case study involving a series of triazole compounds, researchers found that modifications at the 4-position of the benzamide significantly influenced anticancer potency and selectivity .
Comparaison Avec Des Composés Similaires
Core Structural Features
The compound shares structural motifs with several benzamide-triazole hybrids and morpholine-containing analogs (Table 1):
Key Observations :
Functional Group Impact on Properties
Notable Trends:
- Substitution at the benzamide para-position (morpholine vs. halogens in ’s Compounds 4–6) significantly alters electronic properties and bioactivity .
- Triazole-containing analogs (–8) exhibit higher nitrogen content (~12% vs. ~10% in non-triazole derivatives), influencing polarity and metabolic stability .
Analytical Techniques
- X-ray Crystallography : Widely used for structural confirmation (e.g., ’s compound , refined via SHELXL ).
- Elemental Analysis : Critical for verifying purity, as seen in ’s compounds (e.g., Compound 5: Br 15.4% theoretical vs. 15.3% experimental) .
- NMR Spectroscopy : Used to confirm triazole proton environments (δ 7.5–8.2 ppm for aromatic H; δ 13.0 ppm for NH-triazole in ).
Méthodes De Préparation
Nucleophilic Aromatic Substitution
4-Chlorobenzoic acid reacts with morpholine under high-temperature conditions (150–180°C) in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 4-morpholinobenzoic acid. This method, though straightforward, suffers from moderate yields (50–65%) due to competing hydrolysis.
Reaction Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 160°C
- Time: 24–48 hours
Palladium-Catalyzed Amination
A more efficient approach utilizes Buchwald-Hartwig amination with 4-bromobenzoic acid and morpholine. Pd(OAc)$$_2$$/Xantphos catalytic systems enable coupling at lower temperatures (100–120°C), achieving yields >80%.
Optimized Protocol :
- Catalyst: Pd(OAc)$$_2$$ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs$$2$$CO$$3$$
- Solvent: Toluene
- Temperature: 110°C
Synthesis of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine
Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction between 1-azido-3-methylbutan-2-amine and a terminal alkyne provides regioselective access to the 1,4-disubstituted triazole. Copper(I) iodide (CuI) in aqueous tert-butanol at 50°C achieves >90% conversion.
Stepwise Procedure :
Metal-Free Triazole Formation
For systems sensitive to metal residues, strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives offers an alternative. However, this method is less efficient for bulky substrates (Yield: 60–70%).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 4-morpholinobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine. Yields exceed 75% under optimized conditions.
Critical Parameters :
- Molar ratio (Acid:Amine:EDCI:HOBt): 1:1.2:1.5:1.5
- Temperature: 0°C to room temperature
- Reaction time: 12–18 hours
Mixed Anhydride Method
Using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF), the mixed anhydride intermediate reacts efficiently with the amine, yielding 70–80% of the target amide.
Analytical Characterization and Optimization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide, and how can regioselectivity be ensured?
- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. For regioselectivity, employ propargylamine derivatives and azides under mild conditions (e.g., room temperature, Cu(I) catalysts). Purification via column chromatography or crystallization ensures product integrity. Structural validation requires NMR (1H/13C) and HRMS, as demonstrated in analogous triazole-acetamide syntheses .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, which handles anisotropic displacement parameters and twinning. Preprocess data with WinGX for integration and absorption corrections. Reference the SHELX suite’s robustness in small-molecule crystallography, particularly for morpholine and triazole-containing systems .
Q. What spectroscopic techniques are critical for confirming the compound’s structural identity?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1678 cm⁻¹, triazole C-N at ~1287 cm⁻¹) .
- NMR : Analyze splitting patterns for the morpholine (δ 3.6–3.8 ppm, multiplet) and triazole protons (δ 7.5–8.0 ppm) .
- HRMS : Confirm molecular ion peaks with <2 ppm error .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC50 values. Compare with structurally related compounds, such as LSD1 inhibitors (e.g., bomedemstat), which share benzamide and triazole motifs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to enzymatic targets like LSD1 or kinases?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using protein structures from the PDB (e.g., LSD1: 5YJB). Validate with MD simulations (AMBER/GROMACS) to assess binding stability. QSAR models can optimize substituents on the morpholine or triazole groups .
Q. What strategies resolve contradictions in elemental analysis data, such as C/H/N discrepancies?
- Methodology : Re-evaluate combustion conditions (e.g., oxygen purity, sample homogeneity). Cross-validate with XPS or CHNS microanalysis. For example, in eugenol-triazole derivatives, observed vs. calculated carbon values deviated by ≤0.1% after recalibration .
Q. How does the morpholine moiety influence pharmacokinetic properties, and how can this be optimized?
- Methodology : Assess logP (octanol-water partition) via shake-flask experiments or computational tools (ChemAxon). Modify morpholine substituents (e.g., introduce fluorine) to enhance blood-brain barrier penetration, as seen in related CNS-targeting compounds .
Q. What advanced techniques characterize its reactivity under catalytic conditions (e.g., Suzuki coupling)?
- Methodology : Use Pd(PPh3)4 as a catalyst for cross-coupling at the benzamide’s para-position. Monitor reaction progress via LC-MS. Compare with analogous triazole-benzamide derivatives functionalized with bromo or chloro groups .
Q. How can in vitro metabolic stability be assessed, and what structural modifications improve half-life?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
